Sodium cyanate (NaOCN) is a chemical compound that has garnered attention in the medical and scientific community due to its potential therapeutic applications. It is known to react with amino-terminal valine residues of hemoglobin, which has implications for the treatment of sickle-cell disease. The compound has also been studied for its effects on carcinogenesis and protein synthesis in cancer cells, suggesting a broader scope of utility in medical treatments.
The primary mechanism of action of sodium cyanate involves the carbamylation of hemoglobin, which prevents the sickling of erythrocytes in patients with sickle-cell disease12. This modification increases the survival of treated sickle erythrocytes when returned to the patient, as evidenced by the extension of the mean 50% survival from 9.9 to 20.7 days1. In addition to its effects on hemoglobin, sodium cyanate has been shown to selectively inhibit protein synthesis in tumor cells. This is achieved through its tautomeric form, isocyanic acid, which acts as a protein carbamylating reagent4. Interestingly, sodium cyanate requires metabolic activation to exert its inhibitory effects on protein synthesis in cultured tumor cells, which involves the drug-metabolizing system of liver microsomes5.
Sodium cyanate has been investigated as a potential treatment for sickle-cell disease. Studies have shown that oral administration of sodium cyanate can lead to a dose-related carbamylation of hemoglobin and a significant decrease in the frequency of sickle-cell crises2. The treatment has been associated with an increase in hemoglobin concentration and a reduction in red-cell destruction, without notable toxic effects at dosages of 35 mg/kg per day or less2.
In the field of oncology, sodium cyanate has demonstrated inhibitory effects on the occurrence of chemically induced neoplasia in rodents38. It has been found to inhibit mammary neoplasia in rats and neoplasia of the forestomach and lung in mice when added to the diet prior to carcinogen challenge3. Additionally, sodium cyanate has been shown to augment the antitumor activity of melphalan in myeloma-bearing mice, suggesting a potential role in combination cancer therapy9.
The selective inhibition of protein synthesis by sodium cyanate in cancer cells has been a subject of interest. Studies have shown that sodium cyanate suppresses amino acid incorporation into protein fractions in colon tumors to a greater extent than in normal colonic epithelium4. This selective inhibition is thought to be due to the in vivo metabolism or utilization of cyanate, which may produce a post-synthetic modification of circulatory factors4. Furthermore, sodium cyanate has been found to decrease protein synthesis in murine leukemia cells by affecting mRNA synthesis and protein synthesis initiation processes10.
While sodium cyanate has therapeutic potential, it is also important to consider its neurotoxic effects. Studies in primates have shown that high doses of sodium cyanate can lead to demyelinating lesions in the spinal cord, although lower doses did not produce such effects7. This highlights the importance of dose management and monitoring for potential side effects in therapeutic applications.
CAS No.: 127414-85-1
CAS No.: 3715-10-4
CAS No.: 67579-73-1
CAS No.: 59392-53-9
CAS No.:
CAS No.: 1239908-48-5